N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
CAS No.: 899993-59-0
Cat. No.: VC7135603
Molecular Formula: C21H23F2N3O3S
Molecular Weight: 435.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899993-59-0 |
|---|---|
| Molecular Formula | C21H23F2N3O3S |
| Molecular Weight | 435.49 |
| IUPAC Name | N-(2,4-difluorophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H23F2N3O3S/c22-13-7-8-17(16(23)10-13)24-19(27)12-30-20-15-5-1-2-6-18(15)26(21(28)25-20)11-14-4-3-9-29-14/h7-8,10,14H,1-6,9,11-12H2,(H,24,27) |
| Standard InChI Key | BWEQVJZUTXDFGY-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Introduction
Overview of the Compound
The compound "N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" belongs to the class of acetamides and features several distinct functional groups:
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Difluorophenyl group: This provides potential for electronic modulation and bioactivity.
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Hexahydroquinazoline core: A bicyclic structure often associated with biological activity in pharmaceutical compounds.
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Tetrahydrofuran (THF) moiety: A cyclic ether that can enhance solubility and influence binding interactions.
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Thioacetamide linkage: A sulfur-containing group that may contribute to unique chemical reactivity or biological properties.
Potential Applications
Compounds with similar structures are often explored for:
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Pharmaceutical Development:
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Antimicrobial agents.
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Anticancer drugs.
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Anti-inflammatory compounds.
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Biological Studies:
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Enzyme inhibition (e.g., targeting kinases or oxidases).
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Receptor binding studies.
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Material Science:
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As intermediates in the synthesis of advanced materials.
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Synthesis
The synthesis of such compounds typically involves:
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Formation of the quinazoline core: Using cyclization reactions involving amines and carbonyl precursors.
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Introduction of the thioacetamide group: Via thiolation reactions using sulfur sources.
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Incorporation of the difluorophenyl group: Through nucleophilic aromatic substitution or coupling reactions.
Characterization
Characterization methods include:
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Nuclear Magnetic Resonance (NMR): For structural confirmation.
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-NMR and -NMR spectra to identify hydrogen and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O, C-S).
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X-ray Crystallography: To elucidate the three-dimensional structure.
Molecular Docking
Molecular docking studies can predict how this compound interacts with biological targets such as enzymes or receptors.
In Vitro Testing
Examples include:
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Antimicrobial assays against bacterial or fungal strains.
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Cytotoxicity assays on cancer cell lines.
In Vivo Studies
Animal models may be used to evaluate pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological effects).
Data Table Example
| Property | Value/Description |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | ~380 g/mol |
| Functional Groups | Difluorophenyl, Thioacetamide, THF |
| Potential Applications | Antimicrobial, Anticancer |
| Characterization Techniques | NMR, MS, IR, X-ray Crystallography |
Research Gaps and Future Directions
While no specific data is available for this compound in the search results provided:
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Further research could explore its synthesis optimization.
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Biological activity screening could identify therapeutic potential.
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Computational studies might predict its interaction with known drug targets.
If more detailed information is required about this specific compound's synthesis or applications, consulting specialized chemistry databases or experimental studies would be necessary.
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